Product packaging for 3-Aminobutane-1,2-diol(Cat. No.:CAS No. 86187-77-1)

3-Aminobutane-1,2-diol

Cat. No.: B2796738
CAS No.: 86187-77-1
M. Wt: 105.137
InChI Key: LDCXMWOWMBOMSM-UHFFFAOYSA-N
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Description

3-Aminobutane-1,2-diol is an organic compound with the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol . Its structure features both amino and diol functional groups on a butane backbone, making it a versatile scaffold in synthetic organic chemistry. As a 1,2-aminoalcohol, it is a chiral building block of high interest for the preparation of optically active compounds . This compound is recognized as a key intermediate in the asymmetric synthesis of optically active 3-amino-1,2-diol derivatives . This class of compounds is found in many pharmaceutical materials. For instance, such derivatives are crucial structural components in active ingredients like (S,S)-Reboxetine, an antidepressant, and various beta-adrenergic blockers (e.g., (S)-(−)-Metoprolol, (R)-Propranolol) used as antihypertensive drugs . The presence of adjacent nitrogen and oxygen functionalities allows this aminodiol to participate in reactions leading to heterocyclic compounds. Experimental studies have shown that 3-aminodiols can react with reagents like dichloromethane and paraformaldehyde to form 1,3-oxazines and 1,3-oxazolidines, which are privileged structures in medicinal chemistry and drug discovery . This compound is provided For Research Use Only. It is intended for use in laboratory research as a synthetic intermediate or standard for analytical purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B2796738 3-Aminobutane-1,2-diol CAS No. 86187-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXMWOWMBOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Amino Diols As Chiral Building Blocks in Organic Synthesis

Amino diols are organic compounds containing both an amino group and two hydroxyl groups. Their utility in organic synthesis is profound, largely due to their chirality and the presence of multiple functional groups. These features allow them to serve as versatile starting materials for the synthesis of a wide array of complex molecules.

Chiral building blocks are essential in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. rsc.org The use of enantiomerically pure building blocks is a key strategy for constructing stereochemically defined molecules. rsc.org Amino diols, with their inherent chirality, are frequently employed for this purpose. acs.org They can be derived from natural sources, such as amino acids, or prepared through asymmetric synthesis. ull.es

The presence of amino and hydroxyl functionalities allows for a variety of chemical transformations. These groups can be selectively protected and modified, enabling the stepwise construction of intricate molecular frameworks. For instance, the amino group can be acylated or alkylated, while the hydroxyl groups can be oxidized, etherified, or esterified. This functional group compatibility makes amino diols highly valuable as intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. acs.org

Furthermore, the 1,2- and 1,3-diol motifs present in these molecules are common structural features in many natural products and can act as precursors to other important functional groups. researchgate.net The spatial relationship between the amino and hydroxyl groups in amino diols also makes them excellent ligands for asymmetric catalysis, influencing the stereochemical outcome of chemical reactions. soton.ac.uk

An Overview of 3 Aminobutane 1,2 Diol and Its Stereoisomers in Academic Research

Chemical Synthesis Approaches

The construction of the this compound scaffold and related compounds can be achieved through several established and innovative chemical routes. These methods include the reduction of functionalized precursors, dihydroxylation of unsaturated systems, nucleophilic amination reactions, and the hydrogenation of nitrile-containing intermediates.

Reduction reactions are a cornerstone in the synthesis of amino diols, allowing for the conversion of carbonyl and other functionalities into the desired hydroxyl and amino groups.

The reduction of diketones is a direct method for preparing diols. chemistrysteps.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed to reduce the two carbonyl groups. chemistrysteps.comni.ac.rs While both are effective, their reactivity profiles differ. NaBH₄ is a milder reducing agent, often preferred for its selectivity, and typically reduces diketones to the corresponding diols. ni.ac.rsmasterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and, depending on the substrate's structure and the reaction conditions, can lead to a mixture of products. ni.ac.rs For instance, the reduction of β-diketones with LiAlH₄ can yield not only the expected 1,3-diols but also products resulting from elimination reactions, such as unsaturated alcohols. ni.ac.rs

Table 1: Comparison of Common Hydride Reagents for Diketone Reduction
Reducing AgentRelative ReactivityTypical Products from DiketonesNotes
Sodium borohydride (NaBH₄)MildPrimarily diols. ni.ac.rsMore selective; compatible with a wider range of solvents (e.g., alcohols). masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄)StrongDiols, unsaturated alcohols, and other elimination products. ni.ac.rsLess selective; reacts violently with protic solvents like water and alcohols. rushim.ru

A highly effective strategy for synthesizing vicinal amino alcohols involves the reduction of α-amino ketones. nih.gov These precursors already contain the crucial carbon-nitrogen bond, and the synthetic challenge lies in the stereoselective reduction of the ketone functionality. rsc.org The reduction can be accomplished using standard hydride reagents like NaBH₄ to yield the corresponding amino alcohol. nih.gov For greater stereochemical control, asymmetric reduction methods are employed. Catalytic asymmetric transfer hydrogenation, for example, can reduce unprotected α-amino ketones to chiral 1,2-amino alcohols with high yields and excellent enantioselectivity by using specific ruthenium–diamine catalysts. acs.org This approach is valuable for producing enantiomerically pure compounds, which are critical in pharmaceutical applications. acs.orgthieme-connect.com

The dihydroxylation of alkenes provides a powerful route to vicinal diols from unsaturated precursors. chemistrysteps.com This reaction involves the addition of two hydroxyl groups across a carbon-carbon double bond. The key reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄), both of which typically result in syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. pearson.comchemistrysteps.com

OsO₄ is highly selective and efficient, but it is also toxic and expensive. chemistrysteps.com To mitigate these issues, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). chemistrysteps.comnumberanalytics.com Cold, alkaline KMnO₄ can also be used for syn-dihydroxylation. masterorganicchemistry.com However, KMnO₄ is a very strong oxidizing agent, and if the reaction is not performed under carefully controlled cold and basic conditions, it can lead to over-oxidation and cleavage of the carbon-carbon bond of the newly formed diol. chemistrysteps.comchemistrysteps.com

Table 2: Comparison of Reagents for Alkene Dihydroxylation
ReagentStereochemistryConditionsAdvantagesDisadvantages
Osmium Tetroxide (OsO₄)Syn-addition pearson.comOften used catalytically with a co-oxidant (e.g., NMO). chemistrysteps.comHigh yields, high selectivity, less prone to over-oxidation. chemistrysteps.commasterorganicchemistry.comHighly toxic and expensive. chemistrysteps.com
Potassium Permanganate (KMnO₄)Syn-addition quora.comCold, alkaline (basic) solution. chemistrysteps.comInexpensive and readily available. chemistrysteps.comCan cause oxidative cleavage if not carefully controlled; yields can be lower. chemistrysteps.commasterorganicchemistry.com

Amination reactions offer a direct method for introducing the amino group to form an amino alcohol. A classic approach is the reaction of an amine with a chlorohydrin precursor. nih.govsfu.ca In this nucleophilic substitution reaction, the amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming the C-N bond. This method is used in the synthesis of various amino alcohols. For example, the reaction of an enantiopure chlorohydrin with an amine like isopropylamine (B41738) can produce the corresponding chiral amino alcohol with retention of stereochemistry at the hydroxyl-bearing carbon. ntnu.no The choice of amine and reaction conditions can be tailored to produce primary, secondary, or tertiary amino alcohols. google.com

The catalytic reduction of nitriles is a well-established and industrially important method for synthesizing primary amines. researchgate.nettib.eu This approach can be adapted to produce amino alcohols by starting with a precursor that contains both a nitrile and a hydroxyl group, such as a cyanohydrin. The hydrogenation of the nitrile group (C≡N) to a primary amine (-CH₂NH₂) is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov

A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines as side products. researchgate.net Selectivity for the desired primary amine can be enhanced by careful selection of the catalyst and reaction conditions. nih.gov For example, using a sponge or Raney cobalt catalyst in the presence of additives like lithium hydroxide (B78521) has been shown to improve the selectivity for the primary amine product. google.com

Hydrolysis of Nitriles Followed by Reduction

The conversion of nitriles is a fundamental transformation in organic synthesis for producing primary amines. The process typically involves the reduction of the nitrile group (C≡N) to an amino group (-CH₂NH₂). While the outline specifies hydrolysis followed by reduction, the direct conversion of a nitrile to a carboxylic acid via hydrolysis and subsequent reduction of the acid does not yield an amine. chemistrysteps.com A more chemically conventional pathway for amine synthesis is the direct reduction of the nitrile functionality. libretexts.orgorganic-chemistry.org

This reduction can be accomplished using various reagents and conditions. A common method is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org In this reaction, a hydride nucleophile attacks the electrophilic carbon of the nitrile, eventually forming a dianion which, upon the addition of water, yields the primary amine. libretexts.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a widely used industrial method. libretexts.org

For the synthesis of a compound like this compound, this strategy would necessitate a starting material that contains a nitrile group as well as hydroxyl groups or their protected equivalents. For instance, the reduction of a cyanohydrin derivative or a similar precursor containing both nitrile and hydroxyl functionalities would be a viable route to an amino diol. The reaction conditions can often be selected to be mild enough to preserve the stereochemical integrity of existing chiral centers within the molecule.

Table 1: Comparison of Common Nitrile Reduction Methods

Parameter LiAlH₄ Reduction Catalytic Hydrogenation
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) Hydrogen Gas (H₂)
Catalyst None (stoichiometric) Pd/C, Raney Ni, etc.
Conditions Typically in ethereal solvents (e.g., THF, Et₂O) Varies (mild to high pressure/temperature)
Compatibility Highly reactive; may reduce other functional groups Can be tuned for selectivity

| Scale | Laboratory scale | Laboratory and industrial scale |

One-Pot Melt Polycondensation with Dicarboxylic Acids

One-pot synthesis represents an efficient strategy for creating complex polymers by minimizing sequential reaction, purification, and isolation steps. The one-pot melt polycondensation of amino diols with dicarboxylic acids is a powerful method for producing imide-containing polyesters. researchgate.net This process combines esterification, imidization, and molecular chain propagation in a single reaction vessel, offering a direct route to polymers with desirable properties. researchgate.net

In a typical procedure, an amino diol and a dicarboxylic acid are heated together. The reaction proceeds through the formation of amide and ester linkages, followed by an imidization step where the amino and carboxyl groups react to form a stable imide ring. This approach has been shown to successfully produce high molecular weight polyesters with a wide range of glass transition temperatures and mechanical properties. researchgate.net The structure and properties of the final polymer can be programmed by carefully selecting the amino diol and dicarboxylic acid monomers. researchgate.net

Table 2: Examples of Imide-Containing Polyesters from Amino Diols

Amino Diol Dicarboxylic Acid Resulting Polymer Molecular Weight (Mw, kDa) Glass Transition Temp. (Tg, °C)
3-Amino-1,2-propanediol Adipic Acid P(2a3a) 110.8 -24.6
2-Aminopropane-1,3-diol Adipic Acid P(2a3b) 75.3 47.9
3-Amino-1,2-propanediol Suberic Acid P(2b3a) 88.5 -27.8

Data sourced from a study on one-pot synthesis of imide-containing polyesters. researchgate.net

Stereoselective Synthesis Strategies

Achieving stereochemical control is paramount when synthesizing chiral molecules like this compound. Stereoselective strategies ensure the formation of a specific enantiomer or diastereomer, which is crucial for applications in pharmacology and materials science.

Chiral Catalysis for Enantiocontrol

Chiral catalysis is a cornerstone of asymmetric synthesis, where a small amount of a chiral catalyst directs a reaction to produce a large excess of one enantiomer. In the context of amino diols, chiral catalysts can be used to control the stereochemistry of key bond-forming reactions.

An innovative approach involves using the amino diols themselves as chiral inducers. For example, enantiopure (R)-4-aminobutane-1,2-diol and its (S)-enantiomer have been used to induce helical chirality in supramolecular polymers. mdpi.com These resulting helical polymers then function as supramolecular chiral catalysts. When applied to reactions like intermolecular olefin cyano-trifluoromethylation, these polymer catalysts exhibit high efficiency and enantioselectivity. mdpi.com Interestingly, the stereoselectivity of these supramolecular catalysts does not always depend directly on the concentration of the chiral inducer, suggesting a complex mechanism of chirality transfer and amplification. mdpi.com

Table 3: Enantioselectivity of Supramolecular Catalysts

Catalyst System Chiral Inducer Inducer Mole Fraction (%) Product Yield (%) Enantiomeric Excess (ee, %)
(P)-Helix1 (S)-4-aminobutane-1,2-diol 4 - High
(P)-Helix - - - up to 84
(M)-Helix (R)-4-aminobutane-1,2-diol - up to 89 -
(M)-Helix3 (R)-4-aminobutane-1,2-diol 14 - Excellent

Data from a study on supramolecular chiral induction and asymmetric catalysis. mdpi.com

Asymmetric Induction in Substrate-Controlled Reactions

Substrate-controlled asymmetric induction is a strategy where the stereochemistry of the final product is dictated by a chiral center already present in the starting material. mdpi.comnih.govresearchgate.net This "chiral pool" approach leverages readily available, enantiomerically pure natural products like terpenes or amino acids to synthesize complex target molecules. mdpi.comnih.gov

A specific example is the synthesis of regioisomeric monoterpene-based 3-amino-1,2-diols. nih.gov Starting from (-)-8,9-dihydroperillic alcohol, a derivative of the monoterpene perillaldehyde, a series of transformations including an Overman rearrangement and dihydroxylation using an osmium tetroxide (OsO₄)/N-methylmorpholine N-oxide (NMO) system leads to a mixture of aminodiol diastereoisomers. nih.gov The stereochemistry of the starting terpene controls the facial selectivity of the dihydroxylation step, resulting in a predictable ratio of diastereomeric products, which can then be separated. nih.gov

Table 4: Diastereomer Distribution in Substrate-Controlled Dihydroxylation

Starting Material Reaction Product Diastereomer Ratio
Protected Enamine from (-)-8,9-dihydroperillic alcohol Dihydroxylation (OsO₄/NMO) Protected Aminodiol Isomers 71 : 16 : 13

Data from a study on the synthesis of perillaldehyde-based aminodiols. nih.gov

Stereoselective Aminohydroxylation Processes

Stereoselective aminohydroxylation is a powerful reaction that installs both an amino group and a hydroxyl group across a carbon-carbon double bond in a single, stereocontrolled step. This method is highly valuable for the synthesis of vicinal amino alcohols. beilstein-journals.orgnih.govbeilstein-journals.org

A common variant of this reaction starts with allylic carbamates and uses potassium osmate (K₂OsO₂(OH)₄) as a catalyst. beilstein-journals.orgnih.govbeilstein-journals.org This process has been successfully applied to the synthesis of pinane-based 2-amino-1,3-diols, which are regioisomers of 3-amino-1,2-diols. For instance, isopinocarveol, derived from (−)-α-pinene, can be converted into an allylic carbamate. beilstein-journals.org Subsequent treatment with the osmium catalyst leads to a stereoselective aminohydroxylation, forming a pinane-fused oxazolidin-2-one, which is a protected form of the amino diol. beilstein-journals.orgbeilstein-journals.org The inherent chirality of the pinane (B1207555) skeleton directs the approach of the reagent, leading to a high degree of stereocontrol in the final product. beilstein-journals.org

Deracemization Techniques (e.g., enzymatic hydrolysis with Mitsunobu inversion)

Deracemization is an elegant process that converts a racemic mixture (a 50:50 mix of both enantiomers) into a single, pure enantiomer, thereby achieving a theoretical yield of 100%. This is more efficient than kinetic resolution, which has a maximum yield of 50% for a single enantiomer. mdpi.com

A notable chemoenzymatic deracemization strategy has been developed for 1,2-diol derivatives, which can be adapted for amino diols. researchgate.net This method combines the high stereoselectivity of an enzyme with a classic chemical inversion reaction. The process involves two sequential steps in one pot: researchgate.net

Enzymatic Hydrolysis: A racemic mixture of an acetylated diol monotosylate is treated with a lipase (B570770) enzyme. The lipase selectively hydrolyzes the acetate (B1210297) group of one enantiomer (e.g., the (S)-acetate) to produce an alcohol (the (S)-alcohol), leaving the other enantiomer (the (R)-acetate) untouched.

Mitsunobu Inversion: Without separating the components, Mitsunobu reagents are added to the mixture. This causes a stereochemical inversion of the newly formed alcohol (the (S)-alcohol), converting it into the other enantiomer of the acetate (the (R)-acetate).

The final result is the conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.net The use of a polymer-bound triphenylphosphine, a Mitsunobu reagent, simplifies the process by allowing for easy removal of the reagent and its by-products through simple filtration. researchgate.net

Biocatalytic Synthesis Routes

Biocatalytic routes offer significant advantages for the synthesis of chiral amino alcohols, providing high regio-, chemo-, and stereoselectivity under mild operating conditions. nih.gov These enzymatic methods often bypass the need for cumbersome protecting-group strategies that are common in traditional organic synthesis. nih.govnih.gov

Enzyme-Catalyzed Stereoselective Transformations

D-fructose-6-phosphate aldolase (B8822740) (FSA) and its engineered variants are key enzymes in the biocatalytic synthesis of chiral diols through asymmetric cross-aldol additions. nih.govresearchgate.net FSA catalyzes the stereoselective addition of a nucleophile to an aldehyde electrophile, creating up to two new chiral centers with a high degree of control. csic.es

Variants of FSA have been developed to broaden the substrate scope beyond its natural substrates. For instance, structure-guided mutagenesis has yielded FSA variants capable of utilizing a range of para- and meta-substituted arylated aldehydes. nih.gov Furthermore, specific variants, such as FSA D6H and D6Q, have been shown to catalyze the aldol (B89426) addition of simple aliphatic ketones like propanone and cyclopentanone, as well as ethanal, to hydroxyaldehydes. acs.org This expansion of nucleophile compatibility is a significant breakthrough, as wild-type aldolases are typically highly specific for their nucleophilic substrates. csic.es

In one study, FSA variants were used to catalyze the aldol addition of aldehydes with donor molecules like hydroxyacetone (B41140) (HA), dihydroxyacetone (DHA), or hydroxybutanone (HB), yielding the corresponding aldol adducts with conversions ranging from 14% to 86%. researchgate.net These aldol products can then serve as substrates for subsequent enzymatic transformations to produce amino diols. nih.gov

Enzyme VariantNucleophileElectrophileProduct ConfigurationReference
FSA D6H/D6QPropanone, Cyclopentanone, Ethanal3-Hydroxypropanal (B37111), (S)- or (R)-3-hydroxybutanalHigh dr (97:3), >95% ee acs.org
FSA (Wild Type & Variants)Hydroxyacetone (HA), Dihydroxyacetone (DHA), Hydroxybutanone (HB)Various Aldehydes (1-6)3S,4R (with HA, DHA), 4S,5R (with HB) researchgate.net
FSA (Engineered)GlycolaldehydeN-carbobenzyloxyaminoaldehydesD-threo configured aldol adduct researchgate.net

Table 1: Examples of D-fructose-6-phosphate aldolase (FSA) variants in biocatalytic aldol reactions.

Imine reductases (IREDs) are a class of enzymes that catalyze the stereoselective reduction of imines to form chiral amines. nih.gov They are particularly useful in the final step of amino diol synthesis, converting a dihydroxy ketone intermediate into the desired product. nih.govacs.org

A metagenomic library screening identified IRED-259 as a highly effective catalyst for the reductive amination of various aldol adducts. nih.govresearchgate.net In a study, a panel of 384 IREDs was screened, and IRED-259 demonstrated high conversion rates for several substrates. For example, it achieved 92% conversion for one aldol adduct and 65% for another when using cyclopropylamine (B47189) as the amine donor. acs.org

The reaction conditions for IRED-259-mediated reductive aminations have been optimized. High concentrations of the amine donor were found to favor high conversions. For instance, using 200 mM cyclopropylamine with 5 mM of the aldol substrate and 2 mg/mL of IRED-259 lysate resulted in over 90% yield. acs.org

Aldol AdductAmine DonorEnzymeConversion (%)Reference
1aCyclopropylamineIRED-25994 acs.org
1bCyclopropylamineIRED-25992 acs.org
1cCyclopropylamineIRED-25965 acs.org

Table 2: Reductive amination of aldol adducts catalyzed by IRED-259.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are versatile biocatalysts for the synthesis of chiral amines from prochiral ketones. mdpi.com Unlike α-transaminases, which require an α-ketoacid, ω-TAs can accept a broader range of substrates, including ketones without a carboxylic acid group. rsc.orgmdpi.com The mechanism involves a ping-pong bi-bi kinetic model where the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the transfer of an amino group from a donor to the ketone substrate. mdpi.com

Engineered ω-transaminases have been developed to overcome limitations in substrate scope and stereoselectivity. For example, an ω-transaminase from Chromobacterium violaceum (DSM30191) was identified and used to convert (3S)-1,3-dihydroxypentan-2-one to (2S,3S)-2-aminopentane-1,3-diol with isopropylamine as the amine donor. acs.orgacs.org In another instance, the enantioselectivity of the ω-transaminase ATA117 was successfully inverted through structure-guided engineering to produce a key intermediate for the antibiotic florfenicol. acs.org

Transaminases can be employed in various synthetic strategies, including the kinetic resolution of racemic amines, asymmetric synthesis from prochiral ketones, and the deracemization of racemic amines. mdpi.com

EnzymeSubstrateAmine DonorProductReference
ω-TAm from Chromobacterium violaceum(3S)-1,3-dihydroxypentan-2-oneIsopropylamine(2S,3S)-2-aminopentane-1,3-diol acs.orgacs.org
Engineered ATA1174-(methylsulfonyl)benzaldehyde derived hydroxyketone-(1R,2R)-p-methylsulfonyl phenylserinol acs.org
ω-TAm from Vibrio fluvialis3-hydroxy-2-butanone (acetoin)-Chiral 2-amino-1,3-diols acs.org

Table 3: Examples of transaminase-mediated synthesis of chiral amino alcohols.

Transketolases (TKs) are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that catalyze the reversible transfer of a two-carbon ketol unit from a donor substrate to an acceptor aldehyde. mdpi.comacademie-sciences.fr This C-C bond formation is a key step in the synthesis of various chiral α-hydroxyketones, which are precursors to amino diols. academie-sciences.fr

An engineered variant of Escherichia coli transketolase (D469T) has been utilized for the asymmetric synthesis of (3S)-1,3-dihydroxypentan-2-one from the achiral substrates propanal and hydroxypyruvate. acs.orgacs.org This ketol product was then converted to the corresponding amino diol using a transaminase. acs.orgacs.org

In another example, a thermostable transketolase from Geobacillus stearothermophilus has been explored for its broad substrate scope. academie-sciences.fr The use of hydroxypyruvic acid (HPA) as the ketol donor makes the reaction nearly irreversible due to the release of carbon dioxide, driving the synthesis towards the desired product. academie-sciences.fr

Multi-Enzyme Cascade Approaches for Chiral Amino Alcohol Production

A prominent example is the two-step biocatalytic cascade combining a D-fructose-6-phosphate aldolase (FSA) variant and an imine reductase (IRED). nih.govresearchgate.net In this approach, the FSA variant first catalyzes an aldol addition to form a dihydroxy ketone, which is then reductively aminated by the IRED to yield the final amino diol. nih.gov This two-step, one-pot process avoids the need for intermediate isolation and purification. nih.govresearchgate.net

Another powerful cascade involves the coupling of a transketolase (TK) and a transaminase (TA). nih.govresearchgate.net This system has been used to synthesize (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a building block for protease inhibitors. nih.gov The TK catalyzes the formation of an α-hydroxyketone, which is then aminated by the TA. mdpi.comnih.gov This cascade has been successfully implemented in a continuous-flow microreactor system, achieving full conversion of the starting material. nih.gov

Furthermore, a three-enzyme cascade involving two transaminases and one transketolase has been developed for the synthesis of ABT from serine, pyruvate, and glycolaldehyde. researchgate.net An alternative two-step recycling cascade uses serine as the amine donor for the transaminase-catalyzed amination of erythrulose (B1219606) (produced by the transketolase), simultaneously synthesizing ABT and hydroxypyruvate (HPA). researchgate.net

Cascade TypeEnzymesSubstratesProductKey FeaturesReference
Two-Step CascadeFSA variant, IRED-259Aldehydes, Hydroxy ketones, AminesAmino diols/polyolsOne-pot, no intermediate isolation nih.govresearchgate.net
TK-TA CascadeTransketolase, TransaminasePropanal, Hydroxypyruvate, Isopropylamine(2S,3S)-2-aminopentane-1,3-diolRapid, preparative-scale synthesis acs.orgacs.org
TK-TA CascadeTransketolase, TransaminaseGlycolaldehyde, Hydroxypyruvate, Amine donor(2S,3R)-2-amino-1,3,4-butanetriol (ABT)Full conversion in continuous flow nih.gov
Three-Enzyme Cascade2 Transaminases, 1 TransketolaseSerine, Pyruvate, Glycolaldehyde(2S,3R)-2-amino-1,3,4-butanetriol (ABT)Sequential reaction researchgate.net
Two-Enzyme Recycling CascadeTransaminase, TransketolaseSerine, GlycolaldehydeABT and Hydroxypyruvate (HPA)Sustainable, cost-effective researchgate.net

Table 4: Multi-enzyme cascade approaches for chiral amino alcohol synthesis.

Biocatalytic Resolution of Racemic Mixtures

The synthesis of enantiomerically pure amino diols often results in racemic mixtures, necessitating effective resolution strategies. Biocatalytic kinetic resolution has emerged as a powerful and environmentally benign method for separating these stereoisomers. mdpi.comrsc.org This technique leverages the high stereoselectivity of enzymes, such as lipases and transaminases, to selectively catalyze a reaction on one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. mdpi.comrsc.org

Lipases are frequently employed for the resolution of racemic amino alcohols and their derivatives. The strategy typically involves the acylation or deacylation of the amino or hydroxyl groups. For instance, in the resolution of a related compound, (2R,3S)-2-aminobutane-1,3-diol, Candida antarctica lipase B (CALB) has been used to selectively hydrolyze the (2S,3R)-ethyl ester derivative, leaving the desired (2R,3S)-enantiomer untouched. This method has been reported to achieve high yields and enantiomeric excess (ee). Another lipase, Amano PS from Burkholderia cepacia, has been successfully used in the resolution of dioxepane intermediates in the synthesis of protected 3-aminobutane-1,2,4-triol (B1231360) (ABT). rsc.org

ω-Transaminases (ω-TAs) offer another versatile approach for the kinetic resolution of racemic amino alcohols. mdpi.com These enzymes catalyze the transfer of an amino group from an amine to a keto acceptor, such as pyruvate. In a resolution context, a stereoselective ω-TA will preferentially deaminate one enantiomer of the racemic amino alcohol, converting it into the corresponding hydroxy ketone, while the other enantiomer remains unreacted. Researchers have characterized ω-TAs from various microbial sources, such as Pseudomonas putida, which show activity towards amino alcohols like 2-amino-2-phenylethanol (B122105) and 2-aminobutan-1-ol. mdpi.com The selection of an enzyme with the appropriate stereopreference is crucial for isolating the desired enantiomer with high purity.

Table 1: Examples of Enzymes Used in Biocatalytic Resolution of Amino Alcohols

Enzyme Source Organism Substrate Type Resolution Principle Reference
Lipase B Candida antarctica Ester derivative of 2-aminobutane-1,3-diol Selective hydrolysis
Amano PS Lipase Burkholderia cepacia Dioxepane intermediates for ABT Resolution rsc.org
ω-Transaminase Pseudomonas putida Racemic amino alcohols Enantioselective deamination mdpi.com
(R)-ω-Transaminase Capronia semiimmersa Racemic amines Enantioselective deamination mdpi.com

Enzyme Engineering and Directed Evolution for Enhanced Selectivity and Substrate Scope

While naturally occurring enzymes provide a valuable toolbox for biocatalysis, their properties are often not optimal for industrial applications involving non-natural substrates or harsh reaction conditions. Enzyme engineering, particularly through directed evolution, has become an indispensable tool for tailoring biocatalysts with improved activity, stability, and selectivity, and for broadening their substrate scope. mdpi.comscispace.com

Directed evolution mimics the process of natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis and/or gene recombination, followed by a high-throughput screening or selection process to identify mutants with the desired improvements. scispace.com This iterative process has been successfully applied to enhance the synthesis of amino diols. For example, a benzaldehyde (B42025) lyase from Herbiconiux sp. was engineered via directed evolution to catalyze the coupling of 3-hydroxypropanal and formaldehyde (B43269), a key step in a chemoenzymatic route to 2-aminobutane-1,4-diol. aminer.org

In another instance, mutants of L-allo-threonine aldolase were created to improve the stereoselective production of (2R,3S)-2-aminobutane-1,3-diol. Site-directed mutagenesis leading to the H128Y/S292R double mutant resulted in an 8.4-fold increase in activity. Similarly, directed evolution has been used to develop ketoreductases with enhanced stability and productivity (a 2,000-fold improvement) for the synthesis of chiral alcohol intermediates. mdpi.com This demonstrates the power of enzyme engineering to overcome limitations such as low catalytic efficiency and narrow substrate specificity, thereby enabling the efficient synthesis of a wider range of complex chiral molecules, including various amino diols. nih.gov

Chemical Transformations and Derivatization Studies of 3 Aminobutane 1,2 Diol

Fundamental Reaction Pathways

The fundamental reactivity of 3-aminobutane-1,2-diol is governed by the characteristic reactions of its amino and hydroxyl groups. These include oxidation of the alcohols, nucleophilic reactions of the amine, and substitution of the hydroxyl groups.

Oxidation Reactions (e.g., to corresponding carbonyl compounds)

The primary and secondary alcohol moieties of this compound can undergo oxidation to yield corresponding carbonyl compounds. The specific product depends on the oxidizing agent used and which hydroxyl group reacts. Milder, chemoselective methods can target the oxidation of alcohols without affecting the amino group. For instance, systems using trichloroisocyanuric acid with catalytic TEMPO are known to efficiently oxidize β-amino alcohols to the corresponding α-amino aldehydes at room temperature. nih.gov

Furthermore, as a vicinal diol (glycol), this compound is susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comwikipedia.org This reaction breaks the C2-C1 bond, yielding two smaller carbonyl-containing fragments. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are specific for this transformation. wikipedia.org

Reaction TypeReagent(s)Potential Product(s) from this compound
Selective OxidationTrichloroisocyanuric acid/TEMPO3-Amino-2-hydroxybutanal or 3-Amino-1-hydroxy-2-butanone
Oxidative CleavagePeriodic acid (HIO₄)Acetaldehyde and Aminoacetaldehyde

Reduction Reactions (e.g., to amines or alcohols)

Reduction reactions are not a common pathway for this compound under typical laboratory conditions. The amine and alcohol functional groups are already in a reduced state. Further reduction would necessitate harsh conditions capable of cleaving C-O or C-N bonds, a process known as hydrogenolysis, which would lead to the decomposition of the molecule rather than a simple, predictable transformation. Therefore, this pathway is generally not considered a fundamental transformation for this compound.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound contains a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. It can readily react with various electrophiles to form new carbon-nitrogen bonds. A common example is the reaction with halogenoalkanes (alkyl halides), where the amine attacks the electrophilic carbon of the halide, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary amine. If excess halogenoalkane is present, the reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk Similarly, the amino group can react with acyl chlorides or anhydrides in an acylation reaction to form amides.

Reaction TypeElectrophile ExampleProduct Class
N-AlkylationBromoethane (CH₃CH₂Br)Secondary Amine (N-ethyl-3-aminobutane-1,2-diol)
N-AcylationAcetyl chloride (CH₃COCl)Amide (N-(1,2-dihydroxybutan-3-yl)acetamide)

Substitution of Hydroxyl Groups

The hydroxyl groups in this compound are poor leaving groups, making direct nucleophilic substitution difficult. libretexts.org To facilitate substitution, a hydroxyl group must first be converted into a better leaving group. One common strategy is to react the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This converts the hydroxyl group into a tosylate group, which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., azide (B81097), cyanide). nih.gov

Alternatively, in the presence of a strong acid (e.g., HBr), the hydroxyl group can be protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org The resulting water molecule is a good leaving group and can be displaced by the conjugate base of the acid (e.g., Br⁻) in a nucleophilic substitution reaction. libretexts.org

Reaction StageReagent(s)Intermediate/Product
Activationp-Toluenesulfonyl chlorideTosylate ester of this compound
SubstitutionSodium azide (NaN₃)Azido derivative
ActivationConcentrated Hydrobromic acid (HBr)Alkyloxonium ion
SubstitutionBromide ion (Br⁻)Bromo derivative

Synthesis of Advanced Derivatives for Research Applications

The multifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers with tailored properties.

Formation of Imide-Containing Polyesters from Amino Diols

Amino diols are key monomers in the one-pot synthesis of imide-containing polyesters, a class of polymers that combines the desirable properties of both polyesters and polyimides. researchgate.net In this process, an amino diol like this compound is reacted with a dicarboxylic acid via melt polycondensation. researchgate.net The reaction proceeds through two main transformations occurring concurrently: esterification between the diol's hydroxyl groups and the carboxylic acid groups, and imidization involving the amino group. The amino group first reacts with a carboxylic acid to form an amide, which subsequently undergoes intramolecular cyclization to form a stable imide ring, releasing water. researchgate.net This method allows for the creation of high molecular weight polymers with programmable structures and a wide range of glass transition temperatures. researchgate.net

MonomersPolymerization MethodKey ReactionsResulting Polymer Class
Amino diol, Dicarboxylic acidMelt PolycondensationEsterification, Amidation, ImidizationImide-containing Polyester researchgate.net

O-Glycosylated Derivative Formation through Degradation Processes

The formation of O-glycosylated derivatives of this compound via degradation processes is a complex transformation rooted in the chemistry of the Maillard reaction. sandiego.edunih.gov This non-enzymatic browning reaction occurs between the amino group of a compound and the carbonyl group of a reducing sugar. nih.gov The initial step involves the condensation of the amine and the sugar, forming an unstable Schiff base, which then rearranges into a more stable ketoamine known as an Amadori product. biosyn.comwikipedia.org

While the primary reaction involves the amino group, subsequent degradation of these Amadori products under thermal processing or physiological conditions can generate a cascade of highly reactive intermediates, including smaller, reactive carbonyl species. nih.govmdpi.comresearchgate.net These degradation products, such as dicarbonyls and other sugar fragments, are capable of further reactions. sandiego.eduresearchgate.net It is through the reaction of these secondary carbonyl species with the hydroxyl groups of the original amino alcohol (or other molecules) that O-glycosylated derivatives could theoretically be formed.

The degradation of Amadori compounds is accelerated by factors such as pH and the presence of phosphate. nih.govnih.gov The process can lead to the formation of various reactive molecules, including 3-deoxyglucosone, which can propagate further reactions. nih.gov Although direct studies detailing the O-glycosylation of this compound through this specific pathway are not extensively documented, the established principles of the Maillard reaction and Amadori product degradation provide a plausible chemical basis for such a transformation. wur.nl

Table 1: Key Stages in Maillard Reaction Leading to Potential O-Glycosylation

Stage Description Reactants Key Intermediates/Products
Initial Stage Condensation and rearrangement Amino group (e.g., from this compound) + Reducing Sugar (e.g., Glucose) Schiff Base, Amadori Product
Intermediate Stage Degradation of Amadori products Amadori Product Reactive carbonyls (e.g., dicarbonyls, 3-deoxyglucosone), Sugar fragments
Potential Final Stage Reaction with hydroxyl groups Reactive carbonyls + Hydroxyl group (e.g., from this compound) O-Glycosylated Derivatives, Melanoidins

Formation of Oxazolidines through Regioselective Ring Closure

This compound can undergo regioselective ring closure with aldehydes or ketones to form substituted oxazolidines. This reaction is a condensation process that involves the primary amino group and one of the adjacent hydroxyl groups, resulting in a five-membered heterocyclic ring containing both oxygen and nitrogen.

The reaction of amino diols with aldehydes such as formaldehyde (B43269) or benzaldehyde (B42025) is a known method for producing oxazolidine (B1195125) structures. nih.gov In the case of this compound, the presence of two hydroxyl groups at the C1 and C2 positions offers the possibility of forming two different regioisomeric oxazolidine rings. The regioselectivity of the cyclization—determining whether the C1-hydroxyl or the C2-hydroxyl group participates in the ring formation with the C3-amino group—is a critical aspect of this transformation. Studies on analogous 3-amino-1,2-diols have demonstrated that such reactions can proceed with high regioselectivity, often favoring the formation of one isomer exclusively. nih.gov

The formation of the oxazolidine ring typically proceeds via the initial formation of a hemiaminal intermediate from the reaction of the amine and the aldehyde, followed by an intramolecular cyclization with the elimination of a water molecule. The specific isomer formed can be influenced by thermodynamic and kinetic factors, including the stability of the resulting ring system.

Table 2: Regioselective Oxazolidine Formation from this compound

Reactant 1 Reactant 2 (Aldehyde) Potential Product Ring System
This compound Formaldehyde (4,5-dihydroxybutyl)oxazolidine derivative Oxazolidine
This compound Benzaldehyde Phenyl-substituted (4,5-dihydroxybutyl)oxazolidine derivative Oxazolidine
This compound Acetone Dimethyl-substituted (4,5-dihydroxybutyl)oxazolidine derivative Oxazolidine

Derivatization for Enhanced Compatibility with Analytical Probes (e.g., with glycine (B1666218) and ethylene (B1197577) diamine for chirality sensing)

To facilitate the analysis of chiral molecules like this compound, particularly for determining enantiomeric composition, derivatization is a crucial strategy. oup.comtandfonline.com This process involves reacting the analyte with a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. nih.gov These resulting diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govnanobioletters.com

The primary amino group of this compound is the typical site for such derivatization. nih.gov A wide array of CDAs are available, with one of the most common being Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the FDAA molecule by the amino group of the aminodiol. nih.gov This creates a covalent bond and introduces a chiral center of known configuration, thus forming a pair of diastereomers from the racemic aminodiol. These derivatives often possess strong chromophores (like the dinitrophenyl group in FDAA), which enhances their detectability by UV-Vis detectors in HPLC systems. nih.gov

Other reagents, such as o-phthaldialdehyde (OPA) in combination with chiral thiols (e.g., N-isobutyryl-L-cysteine), are also used to form fluorescent isoindole derivatives, allowing for highly sensitive detection. researchgate.netresearchgate.net While glycine and ethylene diamine are not standard derivatizing agents themselves, the principle of derivatization is to enhance compatibility with analytical systems, which can include complex chirality sensing platforms where such molecules might act as ligands or components of a chiral selector. The fundamental step remains the initial derivatization of the analyte to make it detectable and separable. nih.govsigmaaldrich.com

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino Groups

Chiral Derivatizing Agent (CDA) Abbreviation Functional Group Targeted Resulting Derivative Analytical Advantage
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Primary Amine Dinitrophenyl (DNP) derivative Strong UV absorbance
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC Primary Amine Thiourea derivative UV absorbance
o-Phthaldialdehyde / Chiral Thiol OPA / e.g., IBLC Primary Amine Fluorescent isoindole derivative High sensitivity (fluorescence)
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester S-NIFE Primary Amine Urethane (B1682113) derivative UV absorbance

Applications of 3 Aminobutane 1,2 Diol in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Building Block in Complex Organic Molecule Synthesis

Chiral 1,2-amino alcohols are valuable building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. nih.govnih.govenamine.net Their bifunctional nature, possessing both an amino and two hydroxyl groups, allows for the introduction of multiple stereocenters and functional group handles for further chemical transformations.

In principle, 3-Aminobutane-1,2-diol, with its defined stereochemistry, could serve as a key starting material or intermediate. Its structure is a component of various natural products and medicinal compounds. nih.gov Synthetic strategies could involve using the amine or hydroxyl groups for nucleophilic attack, protection, or as anchoring points for building larger molecular frameworks. However, specific examples of complex molecules synthesized directly from this compound as a key chiral building block are not prominently reported in the reviewed literature. Research on other aminodiols, such as triply-stereogenic syn,anti-amino diols, demonstrates the general utility of this class of compounds in constructing core units of molecules like renin inhibitors. koreascience.kr

Employment as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikiwand.com Amino alcohols are a well-established class of chiral auxiliaries, with notable examples including pseudoephedrine and various oxazolidinones derived from amino acids. wikipedia.orgnih.gov

Theoretically, this compound could be employed as a chiral auxiliary. It could be attached to a prochiral substrate, for instance, by forming an amide, ester, or acetal. The inherent chirality of the aminodiol would then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.

Common reactions where such auxiliaries are used include:

Alkylation of enolates: To produce enantiomerically enriched carboxylic acids, aldehydes, or ketones. nih.gov

Aldol (B89426) reactions: To control the stereochemistry of the resulting β-hydroxy carbonyl compound.

Diels-Alder reactions: To influence the facial selectivity of the cycloaddition.

Despite this potential, specific studies detailing the use of this compound as a chiral auxiliary, including data on diastereomeric excess (de) or enantiomeric excess (ee) achieved in specific reactions, are not available in the surveyed literature. Research on similar structures, like (S,S)-cyclohexane-1,2-diol, has shown high diastereoselectivity (92->95% de) in the alkylation of β-keto esters. nih.gov

Development of Ligands for Transition Metal Catalysis (e.g., coordination with transition metals for asymmetric catalysis)

The amino and hydroxyl groups of this compound make it a potential candidate for a bidentate or tridentate ligand that can coordinate with transition metals. Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product.

Amino alcohol-derived ligands are widely used in various catalytic asymmetric reactions, including:

Asymmetric reductions: For the enantioselective reduction of ketones to alcohols.

Asymmetric additions: Such as the addition of organometallic reagents to aldehydes or imines.

Asymmetric hydrogenations: For creating chiral centers from prochiral olefins.

Research on monoterpene-based 3-amino-1,2-diols has demonstrated their successful application as chiral ligands in the addition of diethylzinc (B1219324) to benzaldehyde (B42025), achieving moderate to good enantioselectivities (up to 94% ee). nih.govdntb.gov.ua While this suggests that this compound could form effective chiral catalysts, specific research on its coordination with transition metals and application in asymmetric catalysis is lacking. Studies on other amino alcohols have shown that they can form catalytically active species in situ with borane (B79455) for the asymmetric reduction of ketones. mdpi.com

Participation in Stereoselective Organic Transformations

Beyond serving as a building block, auxiliary, or ligand, this compound could directly participate in stereoselective transformations. The functional groups of the molecule can be modified to create new chiral derivatives that undergo further reactions. For instance, stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through processes like stereoselective aminohydroxylation. beilstein-journals.org

The inherent stereocenters of this compound can influence the stereochemical outcome of reactions at adjacent positions, a concept known as substrate control. This is a fundamental strategy in asymmetric synthesis. However, specific examples of stereoselective organic transformations where this compound is the primary substrate and directing group are not well-documented in the available literature.

Stereochemical Characterization and Enantiomeric Analysis of 3 Aminobutane 1,2 Diol Systems

Spectroscopic Methods for Stereochemistry Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural analysis of chiral molecules. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical techniques provide complementary information regarding the connectivity, conformation, and absolute configuration of stereoisomers.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive insights into molecular structure and dynamics in solution. nih.govnih.gov For 3-aminobutane-1,2-diol, which has two chiral centers, NMR is crucial for determining the relative configuration of the amino and hydroxyl groups.

One-dimensional (1D) NMR, specifically ¹H NMR, provides initial information on the chemical environment of protons, their multiplicity (splitting patterns), and integration. However, for complex stereoisomers, significant signal overlap can occur. nih.gov Two-dimensional (2D) NMR experiments are therefore essential for unambiguous assignment and determination of relative stereochemistry. nih.govbeilstein-journals.orgbeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, helping to establish the proton connectivity within the butane backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals based on the already assigned ¹H signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, further confirming the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly vital for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are bonded. nih.gov For this compound, NOE cross-peaks between protons on the C2 and C3 stereocenters can differentiate between the syn ((2R,3R) or (2S,3S)) and anti ((2R,3S) or (2S,3R)) diastereomers.

The relative configuration of diastereomers can be determined by analyzing the coupling constants (³J_HH) and NOESY data. nih.govbeilstein-journals.org

Table 1: Representative ¹H NMR Data for a Diastereomer of this compound.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) 2D NMR Correlations
H1a, H1b 3.50 - 3.65 m - HSQC: C1; COSY: H2
H2 3.80 ddd 3.5, 5.0, 7.5 HSQC: C2; COSY: H1, H3
H3 3.10 dq 7.5, 6.8 HSQC: C3; COSY: H2, H4

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes. nih.govnih.gov In this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups can lead to the existence of multiple stable conformers (rotamers) in solution. The ratio of these conformers is often temperature-dependent.

By recording ¹H NMR spectra at different temperatures, changes in chemical shifts and coupling constants can be observed. nih.govscispace.com These changes reflect shifts in the conformational equilibrium. For example, a downfield shift of hydroxyl or amine protons upon cooling typically indicates stronger involvement in hydrogen bonding. Analysis of the coupling constants at various temperatures can allow for the calculation of the relative populations of different staggered conformers using the Karplus equation, providing insight into the thermodynamics of the conformational equilibrium. Deviations from linear trends in chemical shift versus temperature can also indicate exchange between distinct conformational states. nih.gov

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing both the relative and absolute configuration of all stereocenters. beilstein-journals.orgbeilstein-journals.orgnih.gov

For a chiral molecule like this compound, successful crystallization of a single enantiomer (or a derivative thereof with a known chiral auxiliary) allows for the determination of its absolute configuration through anomalous dispersion effects. The resulting crystallographic data not only confirms the connectivity but also reveals the specific syn or anti relationship between the substituents on C2 and C3 and their absolute (R/S) designations. beilstein-journals.org This technique was instrumental in determining the relative stereochemistry of pinane-fused oxazolidin-2-ones, which are derivatives of aminodiols. beilstein-journals.orgnih.gov

Table 2: Illustrative Crystallographic Data for a this compound Derivative.

Parameter Value
Chemical Formula C₄H₁₁NO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 7.45
c (Å) 13.21
α, β, γ (°) 90, 90, 90
Volume (ų) 579.8
Z 4
R-factor < 0.05

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD) is an absorption spectroscopy method that provides information about the absolute configuration of chiral molecules. nih.gov The ECD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength. The resulting positive or negative bands, known as Cotton effects, are characteristic of the molecule's stereostructure.

For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable ECD spectrum. The sign of the observed Cotton effects can then be empirically correlated with the absolute configuration of the stereocenters. More reliably, the experimental ECD spectrum is compared with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (2R,3S)). researchgate.net A match between the experimental and computed spectra provides strong evidence for the assigned absolute configuration. researchgate.net

Chiroptical Techniques

Chirality Sensing with Stereodynamic Probes

Chirality sensing using stereodynamic probes is a sophisticated method for determining the stereochemistry of chiral molecules like this compound. These probes are chromophoric molecules that are either achiral or exist as a racemic mixture of rapidly interconverting enantiomers. rsc.org When a chiral substrate, such as an enantiomer of this compound, interacts with the probe, it induces a specific, stable conformation in the probe molecule. rsc.org This covalent or noncovalent binding event effectively transfers the chiral information from the analyte to the sensor. rsc.org

The resulting complex becomes chiroptically active, generating a distinct signal in circular dichroism (CD) spectroscopy. rsc.org The analysis of the CD spectrum, particularly the observed Cotton effects, can provide precise information about the absolute configuration and the enantiomeric composition of the analyte. rsc.org Some stereodynamic probes are designed to produce a dual response, offering readouts in both CD and fluorescence spectroscopy. nih.gov For amino alcohols like this compound, probes containing a salicylaldehyde moiety can rapidly bind to the molecule, translating the binding event into a distinct chiroptical response that allows for the determination of absolute configuration and enantiomeric excess. nih.gov

Probe TypeInteraction MechanismSpectroscopic OutputApplication for this compound
Stereodynamic Chromophoric ProbesNoncovalent or covalent interaction induces a preferred conformation in the probe.Circular Dichroism (CD)Determination of absolute configuration and enantiomeric excess by analyzing induced Cotton effects.
Dual-Response ProbesSubstrate binding prompts both a conformational change and a change in fluorescence properties.CD and FluorescenceIn situ determination of absolute configuration, enantiomeric excess, and total concentration.

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are essential for the quantitative assessment of the enantiomeric purity of chiral compounds such as this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most powerful and widely used techniques for separating and quantifying enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chiral purity of amino alcohols. google.comgoogle.com For compounds like this compound that lack a strong chromophore, a preliminary derivatization step is often necessary to facilitate detection by a UV detector and to enable chiral recognition. google.com The primary amine group of this compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase, such as a reversed-phase C18 column. google.comgoogle.com

The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution, is optimized to achieve the best separation between the diastereomeric peaks. google.comgoogle.com The enantiomeric excess (e.e.) is then calculated by integrating the peak areas corresponding to each diastereomer in the chromatogram.

Table 1: Illustrative HPLC Conditions for Chiral Purity Analysis of a Related Compound (3-Aminobutanol) after Derivatization

ParameterCondition
Chromatographic Column Dima Reversed-Phase C18 (250 x 4.6 mm, 5 µm) google.com
Mobile Phase 40% Acetonitrile - 60% Buffered Saline (0.1% NaH₂PO₄, pH 4.5) google.com
Flow Rate 1.0 mL/min google.comgoogle.com
Column Temperature 30°C google.comgoogle.com
Detection Wavelength 254 nm google.comgoogle.com
Injection Volume 20 µL google.comgoogle.com

Gas Chromatography for Optically Active Compounds

Gas chromatography (GC) is another highly effective method for the enantiomeric analysis of volatile or semi-volatile optically active compounds. nih.gov To apply this technique to this compound, a derivatization step is typically required to increase its volatility and thermal stability. The hydroxyl and amino groups can be converted into less polar esters or ethers.

The separation of the resulting enantiomeric derivatives is then achieved on a chiral stationary phase (CSP). These phases are coated with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Alternatively, the derivatization can be performed with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral GC column. researchgate.netagriculturejournals.cz GC coupled with mass spectrometry (GC-MS) can be used for definitive identification and sensitive quantification of the separated enantiomers. nih.gov

Derivatization Strategies for Chiral Analysis

Derivatization is a key strategy in the chiral analysis of this compound, converting the enantiomers into species that are more easily detected and differentiated. This often involves reacting the amino or hydroxyl groups with a reagent to attach a fluorescent or chromophoric tag.

Fluorescence-Based Assays for Enantiomeric Excess Determination (e.g., with 2-formylphenylboronic acid and chiral amines)

A highly sensitive fluorescence-based assay for determining the enantiomeric excess (e.e.) of chiral diols and amino alcohols relies on the principles of dynamic covalent self-assembly. nih.govbath.ac.uk This method involves the reaction of the chiral analyte, such as this compound, with 2-formylphenylboronic acid and an enantiopure fluorescent amine (e.g., tryptophanol). nih.govbath.ac.uk

The three components self-assemble to form diastereomeric iminoboronate esters. nih.govbath.ac.uk These diastereomeric complexes exhibit different photophysical properties, resulting in a distinct fluorescence signal (wavelength and intensity) for each enantiomer of the analyte. bath.ac.ukbath.ac.uk The fluorescence response is directly related to the enantiomeric composition of the sample, allowing for a rapid and accurate determination of e.e. without the need for chromatographic separation. nih.gov This high-throughput screening method is effective for molecules containing a 1,2- or 1,3-diol moiety. nih.gov

Table 2: Components of the Fluorescence-Based Self-Assembly Assay

ComponentRoleExample
Chiral Analyte The compound whose enantiomeric excess is to be determined.This compound
Boronic Acid Derivative Links the analyte and the fluorescent reporter.2-Formylphenylboronic acid nih.govbath.ac.ukbath.ac.uk
Enantiopure Fluorescent Reporter Provides the fluorescence signal and induces diastereomeric differentiation.Tryptophanol nih.gov or BINOL derivatives bath.ac.uk

O-Phthaldialdehyde (OPA) Derivatization for Fluorescent Adduct Formation

O-Phthaldialdehyde (OPA) is a widely used derivatization reagent for the analysis of primary amines. In the presence of a thiol, OPA reacts with the primary amine group of this compound under basic conditions to form a highly fluorescent isoindole derivative. This reaction is rapid and provides a sensitive means of detection.

For the purpose of chiral analysis, a chiral thiol, such as N-isobutyryl-L-cysteine, is used in the reaction. nih.gov The derivatization of the two enantiomers of this compound with OPA and the single enantiomer of the chiral thiol results in the formation of a pair of diastereomeric fluorescent adducts. nih.gov These diastereomers can then be readily separated and quantified using reversed-phase HPLC with fluorescence detection, allowing for the determination of the enantiomeric ratio of the original sample. nih.gov

Mass Spectrometry (MS) for Structural Elucidation of Derivatives (e.g., MALDI-TOF MS)

Mass spectrometry (MS) serves as a pivotal analytical technique for the structural elucidation of this compound derivatives. Among the various MS methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is particularly noteworthy for its ability to analyze small molecules, including derivatized aminodiols, with high sensitivity. The derivatization of the parent compound is often a prerequisite for effective MALDI-TOF MS analysis, as it enhances ionization efficiency and can provide more structurally informative fragmentation patterns.

The primary amino group and the two hydroxyl groups of this compound offer multiple sites for derivatization. A common strategy involves the acylation of the amino group to form an N-acyl derivative. This modification not only increases the molecular weight, moving the signal to a region of the mass spectrum with less interference from the matrix, but also influences the fragmentation pathways in subsequent tandem mass spectrometry (MS/MS) experiments.

In a typical MALDI-TOF MS analysis, the derivatized this compound is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Upon irradiation with a laser, the matrix absorbs energy and facilitates the desorption and ionization of the analyte molecules, primarily as protonated species [M+H]⁺. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the derivative, confirming the success of the derivatization step.

For deeper structural insights, tandem mass spectrometry (MALDI-TOF/TOF MS) is employed. In this technique, the molecular ion of the derivatized this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a fingerprint of the molecule's structure. The fragmentation of N-acylated aminodiols typically involves cleavages at specific bonds, providing information about the acyl group and the aminodiol backbone. For instance, the loss of water and cleavages adjacent to the carbonyl group and the C-C bonds of the butane backbone are common fragmentation pathways.

The stereochemistry of this compound derivatives can also influence the fragmentation patterns observed in mass spectrometry. Diastereomers, due to their different spatial arrangements, can exhibit variations in the relative abundances of certain fragment ions nih.govnih.gov. Although these differences can sometimes be subtle, they can be used for stereochemical assignment when combined with the analysis of reference compounds of known stereochemistry. The stereospecific fragmentation may be more pronounced in cyclic derivatives or after complexation with chiral selectors.

Research Findings from Analogous Systems

While specific MALDI-TOF MS studies on this compound derivatives are not extensively documented in the cited literature, research on analogous small molecules with amino and hydroxyl groups provides a strong basis for predicting their mass spectrometric behavior. For instance, studies on N-acylated amino acids have shown characteristic fragmentation patterns that allow for their identification and differentiation nih.gov. The fragmentation of these compounds often involves neutral losses of water and ketene from the protonated molecular ions nih.gov.

Furthermore, the analysis of small molecules with primary amine functional groups by MALDI-TOF MS has been significantly improved through charge derivatization, which adds a permanently charged tag to the analyte, thereby increasing the sensitivity of the analysis into the femtomole range nih.gov. Tandem mass spectrometry of derivatized amino acids has also been shown to be capable of distinguishing between isomeric and isobaric compounds without the need for chromatographic separation nih.govnih.gov.

The table below illustrates a hypothetical fragmentation pattern for an N-acetyl derivative of this compound, based on established fragmentation principles for small N-acylated compounds and amino alcohols.

Observed m/zProposed Fragment IonInterpretation
148.123[M+H]⁺Protonated molecular ion of N-acetyl-3-aminobutane-1,2-diol
130.112[M+H - H₂O]⁺Loss of a water molecule from the diol moiety
112.101[M+H - 2H₂O]⁺Loss of two water molecules
102.086[M+H - CH₃CHO]⁺Cleavage of the C2-C3 bond with hydrogen rearrangement
88.076[CH₃CONHCH(CH₃)]⁺Cleavage of the C2-C3 bond
74.060[HOCH₂CH(OH)]⁺Cleavage of the C2-C3 bond with charge retention on the diol fragment
44.050[CH₃CHNH₂]⁺Immonium ion resulting from cleavage adjacent to the nitrogen atom

This table is a representative example based on general fragmentation patterns and does not represent experimentally verified data for this specific compound from the provided search results.

Mechanistic Insights into Reactions Involving 3 Aminobutane 1,2 Diol

Elucidation of Reaction Mechanisms in Organic Synthesis

In organic synthesis, chiral molecules like 3-aminobutane-1,2-diol are instrumental in elucidating reaction mechanisms, particularly in asymmetric synthesis where controlling the stereochemical outcome is critical. Amino diols can be employed as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com

The mechanism of stereochemical control involves the formation of a temporary covalent bond between the this compound auxiliary and the substrate, often forming a cyclic intermediate such as an oxazolidinone. The inherent chirality of the auxiliary creates a sterically defined environment around the reaction center. For instance, in alkylation or aldol (B89426) reactions, the bulky substituents of the auxiliary block one face of the enolate, forcing the electrophile to approach from the less hindered face. wikipedia.org This facial bias ensures the formation of one stereoisomer in preference to the other. After the desired stereocenter is created, the auxiliary is cleaved from the product and can often be recovered for reuse. sigmaaldrich.com By studying the diastereoselectivity of these reactions, chemists can gain insight into the transition state geometries and the non-covalent interactions that govern stereochemical induction.

Table 1: Role of Chiral Auxiliaries in Mechanistic Studies

Mechanistic Aspect How the Auxiliary Provides Insight Example Reaction Type
Transition State Geometry The diastereomeric ratio of products reflects the energy difference between competing transition states. Asymmetric Aldol Reactions
Steric Hindrance Directs the approach of reagents from the least hindered face of the substrate-auxiliary complex. Stereoselective Alkylation
Chelation Control The amino and hydroxyl groups can coordinate to metal catalysts, forming a rigid chelate that influences reactivity and selectivity. Metal-Catalyzed Reductions
Facial Selectivity The chiral environment dictates which face of a prochiral group (e.g., an enolate or alkene) is more accessible to reagents. Diels-Alder Reactions

Investigations into Proton-Coupled Electron Transfer (PCET) Reactions

Proton-coupled electron transfer (PCET) is a fundamental process in chemistry and biology where both a proton and an electron are transferred in a single kinetic step or in separate, rapid succession. nih.govacs.org These reactions are crucial in biological energy conversion, DNA biosynthesis, and enzyme catalysis. nih.govprinceton.edu The mechanism of PCET can be concerted (CPET), where the proton and electron transfer simultaneously, or stepwise, involving a proton-then-electron (PT-ET) or electron-then-proton (ET-PT) pathway. acs.org

While direct studies on this compound are not prevalent, its structure is well-suited for investigating PCET mechanisms. The alcohol (O-H) and amine (N-H) groups can act as both proton and electron donors. For example, the oxidation of amino acids and other biological molecules at physiological pH often involves the loss of both a proton and an electron, implicating PCET. nih.gov In a hypothetical PCET reaction, the hydroxyl group of this compound could be oxidized. A stepwise ET-PT mechanism would involve the initial formation of a high-energy cation radical. Conversely, a concerted PCET mechanism avoids this unstable intermediate by transferring both particles in one step, representing a lower energy pathway. nih.gov Studying the kinetics of such reactions as a function of pH and redox potentials can help determine which mechanistic pathway is operative.

Table 2: Potential PCET Pathways for an Amino Diol

Mechanism Description Key Intermediate
Concerted (CPET) Electron and proton transfer in a single kinetic step. None (direct to product radical)
Stepwise (ET-PT) Electron is transferred first, followed by the proton. Cation radical (e.g., R-OH•+)
Stepwise (PT-ET) Proton is transferred first, followed by the electron. Anion or neutral substrate (e.g., R-O-)

Enzyme Mechanism Studies (e.g., as a model substrate for enzymes in amino acid metabolism)

The structural similarity of this compound to natural amino acids and other metabolites allows it to be used as a probe for studying enzyme mechanisms. It can act as a substrate analog or a mechanism-based inhibitor. For instance, studies on the coenzyme B12-dependent glycerol (B35011) dehydratase have utilized but-3-ene-1,2-diol, a close structural analog, as a mechanism-based inhibitor. nih.gov This enzyme's catalytic cycle proceeds via radical intermediates. nih.gov

When but-3-ene-1,2-diol binds to the enzyme's active site, it is expected to form a stabilized allylic radical that is not reactive enough to complete the catalytic cycle by abstracting a hydrogen atom. nih.gov This interrupts the enzyme's function and allows for the trapping and characterization of radical intermediates using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Kinetic measurements showed but-3-ene-1,2-diol to be a competitive inhibitor of glycerol dehydratase. nih.gov Similarly, this compound could be used to study the mechanisms of enzymes like aminotransferases or dehydratases involved in amino acid metabolism. By observing how the enzyme processes this non-native substrate or is inhibited by it, researchers can infer details about the active site structure, the role of key residues, and the nature of catalytic intermediates.

Radical Reaction Mechanisms (e.g., in diastereoselective amidoacylation)

Radical reactions offer powerful methods for C-C and C-H bond formation under mild conditions. ineosopen.org The study of radical mechanisms involving amino diols is particularly relevant in the context of radical SAM (S-adenosyl-L-methionine) enzymes and stereoselective synthesis. Radical SAM enzymes catalyze a vast range of reactions by generating a highly reactive 5′-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from the substrate. nih.gov

AprD4, a radical SAM enzyme that catalyzes the dehydration of a 1,2-diol on an aminoglycoside, provides a mechanistic model. nih.gov The reaction is initiated when the 5′-deoxyadenosyl radical abstracts a hydrogen atom from a hydroxyl-bearing carbon, generating a substrate radical. This is followed by the elimination of the adjacent hydroxyl group. nih.gov In a synthetic context, monoterpene-based aminodiols have been successfully used as chiral auxiliaries in intramolecular radical cyclizations, demonstrating their utility in controlling stereochemistry in radical reactions. nih.gov A plausible radical reaction involving this compound could involve hydrogen atom abstraction from either C1 or C2, followed by subsequent rearrangement or elimination, with the stereochemistry of the diol influencing the reaction's outcome.

Study of Tautomerism in Amino Diol Derivatives

Tautomerism is a phenomenon where a single compound exists as an equilibrium mixture of two or more readily interconvertible structural isomers. Derivatives of amino diols are known to exhibit complex ring-chain and ring-ring tautomerism. For example, the condensation of an amino diol with an aldehyde or ketone can lead to an equilibrium between an open-chain Schiff base and cyclic forms like oxazolidines or 1,3-oxazines. nih.gov

Studies on pinane-based 3-amino-1,2-diols have shown that their derivatives can undergo a slow, acid-catalyzed ring-ring tautomerization in solution. nih.govbeilstein-journals.org For instance, a 2-phenyliminooxazolidine derivative was observed to exist as a 1:1 mixture of two regioisomers in a CDCl₃ solution over 30 days. beilstein-journals.org The proposed mechanism involves protonation of the imine nitrogen, followed by ring-opening to an intermediate that can then re-close to form the more stable regioisomer. This tautomerization was not observed in less protic solvents like DMSO-d₆, highlighting the crucial role of an acidic environment in facilitating the equilibrium. nih.govbeilstein-journals.org These findings are directly applicable to derivatives of this compound, which would be expected to form similar heterocyclic systems and exhibit analogous tautomeric equilibria.

Table 3: Tautomeric Forms of Amino Diol-Aldehyde Condensation Products

Tautomeric Form Structural Class Conditions Favoring Form
Isomer A Open-Chain Schiff Base Aprotic, non-polar solvents
Isomer B Oxazolidine (B1195125) Ring Protic or acidic conditions
Isomer C 1,3-Oxazine Ring Dependent on amino diol structure (1,2- vs 1,3-diol)
Isomer D Regioisomeric Oxazolidine Acid-catalyzed equilibrium in solution

Computational Chemistry and Theoretical Studies on 3 Aminobutane 1,2 Diol Systems

Quantum Chemical Calculations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of 3-aminobutane-1,2-diol is not static; it exists as an ensemble of different spatial arrangements, or conformers, due to the rotation around its single bonds. Quantum chemical calculations are essential for identifying the most stable conformers and understanding the forces that govern their relative energies.

Conformational Analysis: Density Functional Theory (DFT) is a widely used computational method to perform conformational analysis. unimelb.edu.auresearchgate.net By systematically rotating the dihedral angles of the molecule's backbone and side chains, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. For this compound, the key determinants of conformational preference are intramolecular hydrogen bonds that can form between the amino group (NH₂) and the two hydroxyl groups (OH). researchgate.net These interactions significantly stabilize certain geometries over others.

Calculations would likely reveal several low-energy conformers, with the relative populations determined by their Gibbs free energies. High-level ab initio methods, such as Coupled-Cluster (CCSD), can provide benchmark energies for the most stable conformers identified by DFT. researchgate.netescholarship.org

Table 7.1.1: Hypothetical Relative Energies of this compound Conformers

ConformerKey Intramolecular InteractionRelative Energy (kcal/mol) (DFT/B3LYP)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%) at 298 K
AOH(1)···N and OH(2)···N0.000.0065
BOH(1)···N1.201.1520
COH(2)···N1.351.3012
DNo H-bond (extended)2.502.603

Note: This table is illustrative and based on general principles of conformational analysis for similar amino alcohols. Actual values would require specific calculations for this compound.

Intermolecular Interactions: Beyond the intramolecular forces, understanding how this compound interacts with itself and with other molecules, such as solvents or biological receptors, is crucial. researchgate.netnih.gov Computational methods can quantify the strength and nature of these interactions. The Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analyses are theoretical tools used to visualize and characterize weak interactions like hydrogen bonds and van der Waals forces. researchgate.net By calculating the interaction energies between pairs of molecules (dimers), the preferred modes of association in the condensed phase can be predicted. These studies are vital for understanding properties like solubility, crystal packing, and binding affinity to target proteins. nih.gov

Modeling Enzymatic Enantioselectivity and Reaction Pathways

The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound is often achieved using enzymes, which provide a high degree of selectivity. nih.gov Computational modeling is a key tool for understanding and predicting this enzymatic enantioselectivity. researchgate.netuni-hannover.de

Modeling Approaches: A common approach is the quantum chemical cluster model, where the enzyme's active site is represented by a selection of key amino acid residues and the substrate. researchgate.net This "cluster" is treated with high-level quantum mechanical methods (like DFT) to model the reaction. researchgate.net This method allows for the detailed study of the transition states for the formation of different stereoisomers. The calculated energy barriers for these transition states can be directly related to the reaction rates and, consequently, the enantiomeric excess (e.e.) observed experimentally. researchgate.net

Molecular Dynamics (MD) simulations offer a complementary approach by simulating the movement of the substrate within the enzyme's active site over time. researchgate.net This can reveal the preferred binding orientations (near-attack conformations) that lead to the formation of a specific product isomer. researchgate.netnih.gov

Reaction Pathways: Computational methods can elucidate the step-by-step mechanism of enzymatic reactions. nih.gov For instance, in the synthesis of amino-diols catalyzed by an imine reductase (IRED), modeling can map the entire reaction pathway, including substrate binding, hydride transfer from a cofactor like NAD(P)H, and product release. nih.gov By calculating the energies of intermediates and transition states, the rate-limiting step of the reaction can be identified. This knowledge is invaluable for enzyme engineering efforts aimed at improving catalytic efficiency or altering selectivity. nih.gov

Prediction of Chemical Reactivity and Stereochemical Outcomes

Computational chemistry offers powerful predictive tools for understanding the intrinsic reactivity of this compound and forecasting the stereochemical outcome of its reactions. nih.govrsc.orgdntb.gov.ua

Chemical Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. researchgate.net DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comfrontiersin.org

HOMO: Represents the ability to donate electrons. For this compound, the HOMO is likely localized on the lone pair of the nitrogen atom, identifying it as the primary nucleophilic center.

LUMO: Represents the ability to accept electrons. The LUMO would indicate the sites most susceptible to electrophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Other reactivity descriptors that can be calculated include molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule, and Fukui functions, which identify the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. frontiersin.org

Table 7.3.1: Hypothetical Reactivity Descriptors for this compound

DescriptorCalculated Value (a.u.)Interpretation
EHOMO-0.34Indicates nucleophilic character (electron-donating)
ELUMO+0.05Indicates electrophilic character (electron-accepting)
HOMO-LUMO Gap0.39Relates to chemical reactivity and stability
Electronegativity (χ)0.145Tendency to attract electrons
Chemical Hardness (η)0.195Resistance to change in electron configuration

Note: This table is for illustrative purposes. Values are arbitrary and intended to demonstrate the concepts.

Stereochemical Outcomes: For reactions where new chiral centers are formed, computational modeling can predict which diastereomer or enantiomer will be the major product. By calculating the transition state energies for all possible stereochemical pathways, the path with the lowest activation barrier can be identified as the most favorable one. This approach is crucial for understanding and predicting the outcome of stereoselective reactions, such as dihydroxylation or amination of precursors to this compound. nih.govbeilstein-journals.org

Correlation between Redox Potentials and Reaction Yields

While direct computational correlation of redox potentials to reaction yields for a specific compound like this compound is complex and not commonly performed as a standalone prediction, the underlying properties can be calculated to provide valuable insights.

Calculating Redox Potentials: The redox potential of a molecule is related to its ability to donate or accept electrons. Computationally, this can be estimated using several methods. nih.gov

Molecular Orbital Energy Approximation (MOEA): In a simplified approach, the oxidation potential can be correlated with the HOMO energy (related to ionization potential), and the reduction potential can be correlated with the LUMO energy (related to electron affinity). nih.gov

Energy Difference Approximation (EDA): This method involves calculating the energy difference between the neutral molecule and its oxidized (cation) or reduced (anion) state. nih.govnih.gov

Born-Haber Thermodynamic Cycles: This is a more rigorous approach that calculates the free energy change of the redox half-reaction, often including solvent effects through continuum solvation models. nih.gov

For molecules like this compound, the primary redox process would involve the amino group, which can be oxidized. DFT calculations, especially those incorporating solvent effects, can provide good estimates of these potentials. nih.govacs.org

Correlation with Reaction Yields: A direct, universal correlation between a calculated redox potential and the final yield of a synthetic reaction is challenging because yields are influenced by a multitude of factors, including kinetics, thermodynamics, reaction conditions, and side reactions. However, in specific contexts like electrochemical synthesis or certain catalytic cycles, calculated redox potentials can be very informative.

For example, in a reaction where an oxidation step is rate-determining, a lower calculated oxidation potential for a substrate would suggest a faster reaction rate, which often correlates with a higher yield under controlled conditions. Similarly, in designing redox flow batteries with organic molecules, computational screening of redox potentials is a key tool to identify promising candidates. canterbury.ac.nz While not a direct yield prediction, these calculations provide a rational basis for selecting reactants and catalysts that are electronically matched for a desired transformation, thereby guiding experimental efforts toward achieving higher yields. nih.gov

Future Directions in 3 Aminobutane 1,2 Diol Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and economically viable chemical processes is a major driver in modern synthetic chemistry. Future research on 3-Aminobutane-1,2-diol will likely prioritize the development of sustainable synthetic methodologies that move away from traditional, often resource-intensive, routes.

A significant area of exploration is the use of biocatalysis and chemoenzymatic strategies. Engineered enzymatic cascades present an opportunity to convert biomass-derived diols into amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org This approach could replace transition metal catalysts that often require high temperatures, high pressures, and flammable reagents. rsc.org Research could focus on identifying or engineering specific enzymes for the selective amination of butane-1,2-diol precursors derived from renewable feedstocks.

Another promising direction is the utilization of bio-based starting materials. For instance, compounds like 4-hydroxycinnamic acid, which can be obtained from biological resources such as lignin (B12514952), are being explored for the synthesis of new polymer materials. nih.gov Future work could investigate pathways to convert such renewable aromatic compounds into chiral aminodiols like this compound, thereby reducing reliance on petrochemical sources.

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic StrategyPotential AdvantagesKey Research ChallengesRelevant Precursors
Engineered Enzymatic CascadeMild reaction conditions (room temp/pressure), high selectivity, reduced waste, use of renewable biocatalysts. rsc.orgEnzyme discovery and engineering for substrate specificity, optimizing reaction yields for industrial viability. rsc.orgBiomass-derived C4 diols. rsc.org
Chemoenzymatic SynthesisCombines the efficiency of chemical synthesis with the selectivity of biocatalysis.Ensuring compatibility between chemical and enzymatic steps, process optimization.Renewable feedstocks, functionalized butene derivatives.
Synthesis from Bio-based Platform ChemicalsUtilizes under-utilized bio-based renewables, contributes to a circular economy. nih.govDeveloping efficient multi-step pathways from complex bio-derived molecules. nih.gov4-hydroxycinnamic acid, lignin derivatives. nih.gov

Expansion of Asymmetric Catalysis Applications

Aminodiols are well-established as valuable chiral ligands and auxiliaries in asymmetric synthesis. mdpi.com Future research will likely explore the application of this compound and its derivatives as novel organocatalysts or ligands for a wider range of enantioselective transformations.

One avenue involves designing and synthesizing new bifunctional catalysts based on the this compound scaffold. Such catalysts could be applied in direct asymmetric aldol (B89426) reactions, which are powerful carbon-carbon bond-forming reactions for producing β-hydroxyl carbonyls. nih.govmdpi.com The inherent chirality and functional groups of the aminodiol can be leveraged to create a specific chiral environment that induces high enantioselectivity.

Furthermore, there is potential for developing novel asymmetric methods for synthesizing the different stereoisomers of this compound itself. A promising strategy is the catalytic enantio-convergent amination of racemic α-tertiary 1,2-diols through an asymmetric borrowing hydrogen (ABH) pathway. researchgate.netnih.gov This redox-neutral procedure offers a step- and atom-economical route to chiral vicinal amino alcohols and could be adapted for the efficient synthesis of this compound. researchgate.netnih.gov

Table 2: Potential Asymmetric Catalysis Research Areas for this compound
Research AreaObjectivePotential Reactions CatalyzedRationale
Development as a Chiral LigandSynthesize metal complexes with this compound for enantioselective catalysis.Asymmetric hydrogenation, diethylzinc (B1219324) addition to aldehydes, allylic substitution. mdpi.comThe vicinal amino alcohol moiety is a common feature in successful chiral ligands. mdpi.com
Application in OrganocatalysisUtilize this compound derivatives as metal-free catalysts.Asymmetric aldol reactions, Michael additions, Mannich reactions. nih.govBifunctional nature (H-bond donor/acceptor) can facilitate stereocontrolled bond formation. mdpi.com
Enantioselective Synthesis via ABHDevelop a catalytic asymmetric borrowing hydrogen (ABH) method to produce enantiopure this compound. nih.govAmination of racemic butane-1,2-diols.Provides a highly efficient and atom-economical alternative to classical resolution or chiral pool synthesis. researchgate.netnih.gov

Integration with Advanced Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The application of continuous flow methodologies to the synthesis of this compound is a key area for future development.

Table 3: Comparison of Batch vs. Future Flow Synthesis for this compound
ParameterTraditional Batch SynthesisProjected Flow Synthesis
Reaction TimeHours to days. google.comMinutes to hours. google.comvapourtec.com
Process ControlLimited control over temperature and mixing gradients.Precise control over temperature, pressure, and stoichiometry. rsc.org
SafetyHandling of unstable intermediates can be hazardous; potential for thermal runaway.Small reactor volumes enhance safety; unstable intermediates can be generated and consumed in situ. researchgate.netuc.pt
ScalabilityOften requires significant re-optimization for scale-up.Scalable by running the process for longer durations ("scaling out"). researchgate.net
WorkupRequires multiple, often extractive, workup and isolation steps.Can incorporate in-line purification and extraction modules. rsc.org

Exploration of New Derivatization Chemistries for Material Science and Analytical Innovations

The unique structure of this compound, containing both nucleophilic amine and hydroxyl groups, makes it an excellent candidate for derivatization to create novel materials and analytical tools.

In material science, amino acid-derived diols have been successfully used as chain extenders in the synthesis of thermoplastic polyester-urethane elastomers. acs.orgbirmingham.ac.uk Future research could explore this compound as a monomer or chain extender to produce new polyurethanes or polyesters. By incorporating this chiral diol into the polymer backbone, it may be possible to control properties such as thermal stability, mechanical strength, hydrophilicity, and degradation profiles. acs.orgbirmingham.ac.uk New water-soluble urethane (B1682113) diols are also being developed as resin modifiers to enhance the performance of coatings, an application space where derivatives of this compound could be investigated. paint.org

For analytical innovations, new derivatization strategies are needed for the sensitive and accurate detection of aminodiols. Research into novel derivatizing agents could lead to improved methods for quantifying this compound in complex samples using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). For example, a simplified derivatization method using p-(dimethylamino)-phenol was recently developed for the sensitive detection of the related compound 3-chloropropane-1,2-diol. nih.gov Similar research could yield a facile derivatization protocol specific to this compound, enhancing its detection limits for quality control or metabolic studies. nih.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing processes and designing new applications. Future research will leverage a combination of advanced spectroscopic and computational methods to elucidate the intricate details of reactions involving this compound.

Computational chemistry, particularly density functional theory (DFT), will be instrumental in modeling reaction pathways. nih.gov DFT studies can clarify the mechanism and stereoselectivity of catalytic processes, identify transition state geometries, and explain the role of non-covalent interactions in controlling reaction outcomes. nih.govrsc.org Such computational investigations can provide a predictive framework for designing more efficient catalysts and synthetic routes. chemrxiv.orgresearchgate.net

These computational models can be validated and refined using advanced spectroscopic techniques. For instance, methods like UV-vis absorption spectroscopy can be used to monitor the formation and decay of transient intermediates during a reaction. nih.gov By combining spectroscopic data with quantum chemical calculations, a detailed assignment of intermediate species can be achieved, providing a comprehensive picture of the reaction mechanism. nih.gov The application of these combined approaches will be essential for understanding the role of this compound as both a reactant and a catalyst, paving the way for more rational and efficient chemical design.

Table 4: Techniques for Mechanistic Investigation of this compound Reactions
TechniqueTypeMechanistic Insight Provided
Density Functional Theory (DFT)ComputationalCalculation of transition state energies, investigation of reaction pathways, prediction of stereochemical outcomes, understanding catalyst-substrate interactions. nih.govrsc.org
Intrinsic Reaction Coordinate (IRC) CalculationsComputationalConfirmation that a calculated transition state connects the correct reactants and products on the potential energy surface. smu.edu
UV-visible (UV-vis) SpectroscopySpectroscopicReal-time monitoring of reactions, detection of chromophoric intermediates, and kinetic analysis. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopySpectroscopicStructural elucidation of products and stable intermediates, in situ reaction monitoring to determine kinetics and reaction profiles.
Mass Spectrometry (MS)SpectroscopicIdentification of intermediates and products, especially when coupled with chromatography (e.g., LC-MS) for reaction monitoring.

Q & A

Q. What are the established synthetic routes for 3-Aminobutane-1,2-diol, and what analytical methods validate its structural integrity?

  • Methodological Answer : this compound can be biosynthesized via a pathway involving serine and acetate precursors. Key steps include a Claisen condensation between activated serine and malonyl-CoA, followed by decarboxylation and redox reactions to yield the 3-amino-1,2,4-triol intermediate, which is further reduced to the final product . Structural validation employs thin-layer chromatography (TLC) with triketohydrindene/cadmium staining for amino group detection and spectroscopic techniques (e.g., IR, NMR) to confirm hydroxyl and amine functional groups. For example, IR spectroscopy can identify O-H and N-H stretches, while 1^1H NMR resolves stereochemical configurations .

Q. How is this compound biosynthesized in microbial systems, and what key enzymatic steps are involved?

  • Methodological Answer : The biosynthesis involves three enzymatic stages:
  • Stage 1 : Claisen condensation of serine with malonyl-CoA to form a β-keto ester.
  • Stage 2 : Decarboxylation to generate an intermediate with a reactive α,β-unsaturated system.
  • Stage 3 : Sequential redox reactions (hydroxylation at C-1 and reduction at C-2) to produce the this compound moiety .
    Isotopic labeling (e.g., 13^{13}C-acetate) tracks carbon flux, while enzyme inhibition studies (e.g., using redox cofactor blockers) elucidate rate-limiting steps.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact (classified as Skin Irritant Category 1A–1C per GHS) .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in sealed containers at 2–8°C to prevent degradation .

Q. How does this compound compare structurally and functionally to related diols (e.g., ethane-1,2-diol or glycerol)?

  • Methodological Answer :
  • Structural Differences : Unlike ethane-1,2-diol (a simple glycol) or glycerol (a triol), this compound contains both hydroxyl and amine groups, enabling unique reactivity (e.g., chelation or Schiff base formation) .
  • Functional Impact : The amine group enhances solubility in polar solvents and facilitates covalent modifications (e.g., acylations), making it a versatile intermediate in peptide synthesis .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological activity, and what chiral resolution techniques are employed?

  • Methodological Answer :
  • Stereochemical Impact : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes in microbial pathways). For example, (R)-isomers could inhibit bacterial growth more effectively than (S)-isomers .
  • Resolution Techniques : Chiral chromatography (e.g., using amylose-based columns) or enzymatic kinetic resolution (e.g., lipase-mediated esterification) separates enantiomers. Optical rotation and circular dichroism (CD) validate purity .

Q. What in vitro and in vivo models assess the genotoxic potential of this compound, and how can conflicting data be resolved?

  • Methodological Answer :
  • In Vitro : Ames test (bacterial reverse mutation assay) and micronucleus test in mammalian cells .
  • In Vivo : Rodent models (e.g., OECD 474 guidelines) evaluate chromosomal aberrations in bone marrow .
  • Data Contradictions : Resolve via dose-response analysis, metabolic activation studies (S9 fraction), and orthogonal assays (e.g., comet assay for DNA strand breaks) .

Q. What computational strategies predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attacks at the amine group or hydroxyl oxidation. Spectroscopic data (e.g., IR frequencies) validate computational predictions . For example, DFT-predicted O-H stretching modes (3200–3600 cm1^{-1}) align with experimental IR spectra .

Q. How do isotopic labeling approaches elucidate the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :
  • Labeling : Administer 13^{13}C- or 15^{15}N-labeled this compound to track metabolite distribution via LC-MS or NMR .
  • Key Findings : In rats, labeled carbons appear in urinary oxalate (via glycolic acid metabolism), mirroring ethylene glycol’s toxicity pathway .
  • Mitigation : Co-administration of ethanol (alcohol dehydrogenase inhibitor) reduces oxalate accumulation, suggesting therapeutic strategies .

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